molecular formula C5H6N2OS B12003840 N-(4-methyl-1,3-thiazol-2-yl)formamide

N-(4-methyl-1,3-thiazol-2-yl)formamide

Cat. No.: B12003840
M. Wt: 142.18 g/mol
InChI Key: SLQWHBVLWBWDQZ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)formamide: is an organic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a formamide group at the 2-position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)formamide typically involves the reaction of 4-methyl-1,3-thiazole with formamide under controlled conditions. One common method includes:

    Starting Materials: 4-methyl-1,3-thiazole and formamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the formamide group.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (around 100-150°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-(4-methyl-1,3-thiazol-2-yl)formamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The formamide group may also play a role in binding to biological macromolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)formamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the formamide group at the 2-position provides distinct chemical and physical properties compared to other thiazole derivatives.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-4-2-9-5(7-4)6-3-8/h2-3H,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQWHBVLWBWDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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